molecular formula C16H22N2O3 B2859830 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide CAS No. 955539-24-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Cat. No.: B2859830
CAS No.: 955539-24-9
M. Wt: 290.363
InChI Key: SOUUCIBIFQLPGQ-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with an isobutyryl group and a methoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide typically involves multiple steps

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Uniqueness: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide stands out due to its specific functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)16(20)18-8-4-5-12-6-7-13(9-14(12)18)17-15(19)10-21-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUCIBIFQLPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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